4-(Difluoromethyl)benzonitrile
Overview
Description
4-(Difluoromethyl)benzonitrile is a chemical compound that is structurally related to various benzonitriles, which are aromatic nitriles with a cyano group attached to a benzene ring. While the provided papers do not directly discuss 4-(Difluoromethyl)benzonitrile, they do provide insights into similar compounds that can help infer its properties and potential applications. For instance, 4-(Trifluoromethyl)benzonitrile has been studied for its application in lithium-ion batteries , and 4-(Dimethylamino)benzonitrile has been investigated for its dual fluorescence properties . These studies suggest that the difluoromethyl group could also impart unique electronic properties to the benzonitrile core.
Synthesis Analysis
The synthesis of related compounds, such as 4-Amino-2-(trifluoromethyl)benzonitrile, involves multiple steps including bromination, Grignard reaction, cyanidation, and amination . This suggests that a similar approach could be taken for the synthesis of 4-(Difluoromethyl)benzonitrile, with appropriate modifications to introduce the difluoromethyl group.
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)benzonitrile has been characterized by the formation of a dense two-dimensional network through hydrogen bonding . Although the difluoromethyl group is slightly different, it is reasonable to expect that 4-(Difluoromethyl)benzonitrile would also exhibit a deformed aromatic ring due to the presence of electronegative substituents.
Chemical Reactions Analysis
The reactivity of trifluoromethyl-substituted vinyl benzenes in [3+2] cycloaddition reactions has been explored, showing that the presence of the CF3 group can reduce the activation energy and increase the yield of the reaction . This indicates that the difluoromethyl group in 4-(Difluoromethyl)benzonitrile may also influence its reactivity in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitriles can be significantly affected by their substituents. For example, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers exhibit tunable properties such as water uptake and proton conductivity . Similarly, the introduction of a difluoromethyl group to the benzonitrile core is likely to impact the compound's solubility, boiling point, and other physical properties.
Scientific Research Applications
Application in High Voltage Lithium Ion Battery
4-(Trifluoromethyl)-benzonitrile (4-TB) has been explored as a novel electrolyte additive for high voltage lithium-ion batteries. Specifically, it has been used for the LiNi 0.5 Mn 1.5 O 4 cathode, showing significant improvement in cyclic stability. The addition of 0.5 wt.% 4-TB resulted in a maintained capacity of 91% after 300 cycles, compared to 75% with the base electrolyte. This improvement is attributed to the formation of a low-impedance protective film by 4-TB, which prevents electrolyte oxidation decomposition and suppresses manganese dissolution from the cathode Huang et al., 2014.
Role in Dual Fluorescence and Intramolecular Charge Transfer
4-(Dimethyl-amino)benzonitrile (DMABN), a similar compound, serves as a prototype for dual fluorescence studies, exhibiting anomalous emission due to intramolecular charge-transfer (ICT) states. Investigations using coupled-cluster singles-and-doubles method CC2 have revealed insights into the excited state structures and dynamics of these compounds, contributing significantly to the understanding of charge-transfer processes Köhn & Hättig, 2004.
Understanding Corrosion Inhibition
Benzonitrile derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. Two derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile, were found to be excellent corrosion inhibitors, as confirmed through various methods like gravimetric analysis and electrochemical impedance spectroscopy. Their effectiveness is attributed to their adsorption on the mild steel surface, which is further elucidated using Density Functional Theory (DFT) and molecular dynamics (MD) simulations Chaouiki et al., 2018.
Charge Transfer Dynamics in Photoinduced Compounds
Compounds like 4-(Dimethylamino)benzonitrile (DMABN) have been the focus of studies on photoinduced charge-transfer processes. Using techniques like transient absorption spectroscopy and femtosecond stimulated Raman spectroscopy, researchers have gained insights into the ultrafast intramolecular charge transfer processes in such compounds, deepening our understanding of the dynamics of electronic states and vibrational modes in these photoactive materials Rhinehart, Challa, & McCamant, 2012.
Synthesis of Benzonitriles
Research has also been conducted on the synthesis of benzonitriles, which are prevalent in natural products, pharmaceuticals, and agrochemicals. New protocols and catalytic methods have been developed for assembling the benzonitrile framework, showcasing the ongoing evolution of synthetic chemistry in creating complex organic compounds Jia & Wang, 2016.
Safety And Hazards
properties
IUPAC Name |
4-(difluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOIWMARNIAWRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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